molecular formula C9H9B B1331370 5-bromo-2,3-dihydro-1H-indene CAS No. 6134-54-9

5-bromo-2,3-dihydro-1H-indene

Cat. No. B1331370
Key on ui cas rn: 6134-54-9
M. Wt: 197.07 g/mol
InChI Key: UMEFRXDFDVRHMJ-UHFFFAOYSA-N
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Patent
US09340529B2

Procedure details

A solution of 5-bromo-2,3-dihydro-1H-inden-1-one (4.74 mmol) in HF-pyridine (5 mL) in a 100 mL Nalgene round bottomed flask was cooled to 0° C. and treated with triethylsilane (11.85 mmol) over a period of 5 min. The reaction solution was allowed to warm to room temperature and was stirred for 3 h. Analysis by LCMS indicated only partial conversion of the starting material, so the reaction contents were cooled to 0° C. and treated with more triethylsilane (11.85 mmol). The reaction solution was allowed to warm to room temperature and was stirred for 2 days. The reaction was quenched with 50 mL of ice water and after one hour was further diluted with an additional 50 mL of water. The mixture was extracted with dichloromethane. The resulting organic layer was dried over magnesium sulfate, filtered, and concentrated in vacuo. The resulting residue was purified by silica gel chromatography (hexanes) to afford the title compound as a clear oil (65%). 1H NMR (400 MHz, CDCl3) δ ppm 7.35 (s, 1H) 7.23 (d, J=2.02 Hz, 1H) 7.08 (d, J=8.08 Hz, 1H) 2.79-2.96 (m, 4H) 2.05-2.11 (m, 2H).
Quantity
4.74 mmol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
11.85 mmol
Type
reactant
Reaction Step Two
Quantity
11.85 mmol
Type
reactant
Reaction Step Three
Yield
65%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=O)[CH2:6][CH2:5]2.C([SiH](CC)CC)C>C1C=CN=CC=1.F>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[CH2:7][CH2:6][CH2:5]2 |f:2.3|

Inputs

Step One
Name
Quantity
4.74 mmol
Type
reactant
Smiles
BrC=1C=C2CCC(C2=CC1)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C1=CC=NC=C1.F
Step Two
Name
Quantity
11.85 mmol
Type
reactant
Smiles
C(C)[SiH](CC)CC
Step Three
Name
Quantity
11.85 mmol
Type
reactant
Smiles
C(C)[SiH](CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
so the reaction contents
TEMPERATURE
Type
TEMPERATURE
Details
were cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
was stirred for 2 days
Duration
2 d
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 50 mL of ice water and after one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
was further diluted with an additional 50 mL of water
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting organic layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel chromatography (hexanes)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC=1C=C2CCCC2=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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